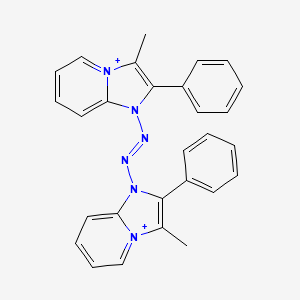
Fazadinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ファザジニウム臭化物は、主に手術中の筋肉弛緩薬として使用される非脱分極性神経筋遮断薬です。 ニコチン性アセチルコリン受容体の拮抗薬として作用し、神経筋遮断を引き起こします 。 この化合物は、他の神経筋遮断薬と比較して、その急速な発現と比較的短い作用時間に知られています .
準備方法
ファザジニウム臭化物の合成には、ジアゾ化反応によるアゾ化合物の形成が含まれます。主な手順は以下のとおりです。
ジアゾ化: アニリン誘導体を亜硝酸で処理してジアゾニウム塩を生成します。
カップリング反応: 次に、ジアゾニウム塩をイミダゾール誘導体とカップリングしてアゾ化合物を生成します。
化学反応の分析
ファザジニウム臭化物は、いくつかの種類の化学反応を起こします。
酸化: ファザジニウム臭化物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: この化合物は、対応するアミン誘導体に還元することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ファザジニウム臭化物は、幅広い科学研究への応用があります。
科学的研究の応用
Key Applications
-
Surgical Anesthesia :
- Fazadinium is widely used in various surgical procedures to induce muscle relaxation, allowing for easier intubation and improved surgical access.
- Clinical trials have demonstrated that the drug can achieve satisfactory intubation conditions within a mean time of approximately 32 to 55 seconds depending on the dosage used .
- Emergency Medicine :
-
Training and Education :
- Medical teaching institutions employ this compound in training anesthesiologists, providing them with practical experience in managing neuromuscular blockade during anesthesia.
Pharmacokinetics and Clinical Findings
This compound exhibits a rapid onset of action but has a longer duration of effect compared to other neuromuscular blockers like tubocurarine. Studies indicate that the onset of paralysis occurs within two minutes after intravenous administration, with recovery taking around 50 minutes .
Clinical Trial Insights
- A study involving healthy Nigerian surgical patients showed that administration of this compound at varying doses resulted in stable hemodynamics and manageable side effects .
- The drug was associated with moderate sinus tachycardia but did not significantly affect blood pressure, indicating its relative safety in clinical use .
Market Trends and Economic Impact
The market for this compound bromide is projected to grow significantly, with estimates indicating an increase from USD 845.67 million in 2023 to USD 1,171.32 million by 2030, reflecting a compound annual growth rate (CAGR) of 4.76% . This growth is driven by:
- The increasing number of surgical procedures performed globally.
- Advancements in healthcare infrastructure.
- An escalating demand for skilled anesthetic practices.
Limitations and Challenges
Despite its benefits, the adoption of this compound faces challenges such as:
- Cost : The high expense associated with neuromuscular blockers may limit their availability in some healthcare settings.
- Regulatory Hurdles : Stringent approval processes can delay market entry for new formulations or applications.
- Side Effects : Potential adverse effects may deter some practitioners from using this agent routinely.
作用機序
ファザジニウム臭化物は、運動終板のニコチン性アセチルコリン受容体に競合的に結合することにより効果を発揮し、アセチルコリンの結合を阻止し、神経筋伝達を阻害します。 これにより、手術中に役立つ筋肉麻痺が起こります 。 作用時間は、霊長類と比較して、より低い種では短く、発現時間はサクシニルコリンと同様です .
類似化合物との比較
ファザジニウム臭化物は、その急速な発現と短い作用時間により、神経筋遮断薬の中でユニークです。類似の化合物には、以下のようなものがあります。
パンクロニウム: より長い作用時間を持つ非脱分極性神経筋遮断薬。
ベクロニウム: 中程度の持続時間を持つ別の非脱分極性薬。
ファザジニウム臭化物のユニークな特性により、急速な発現と短い持続時間の筋肉弛緩を必要とする手順に特に役立ちます。
生物活性
Fazadinium is a neuromuscular blocking agent that has been used clinically for muscle relaxation during surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and various biological effects.
Overview of this compound
This compound bromide, a compound with the chemical formula C28H24Br2N6, acts as a non-depolarizing neuromuscular blocker. It is structurally related to other neuromuscular agents like atracurium and vecuronium, and it functions by competing with acetylcholine at the neuromuscular junction, leading to muscle paralysis.
Pharmacodynamics
This compound's primary mechanism of action involves antagonism at nicotinic acetylcholine receptors located at the motor end plate. This competitive inhibition prevents muscle contraction, making it effective in surgical settings where muscle relaxation is necessary.
Key Pharmacodynamic Properties
- Onset of Action : Rapid onset within minutes.
- Duration of Action : Moderate duration, allowing for controlled recovery from neuromuscular blockade.
- Reversal : Can be reversed by cholinesterase inhibitors such as neostigmine.
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:
| Parameter | Value |
|---|---|
| Volume of Distribution | 0.3 L/kg |
| Clearance | 0.05 L/min/kg |
| Half-life | Approximately 30 minutes |
| Metabolism | Hepatic (via cytochrome P450) |
| Excretion | Primarily renal |
The relationship between plasma concentration and neuromuscular activity has been documented, indicating that higher concentrations correlate with increased neuromuscular blockade .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown potential in inhibiting certain bacterial strains, although the primary focus remains on its neuromuscular blocking capabilities rather than broad-spectrum antimicrobial effects.
Cytotoxicity and Antitumor Activity
This compound has been investigated for its cytotoxic effects on various tumor cell lines. In vitro studies have demonstrated that it can inhibit the growth of specific cancer cells, suggesting a potential role in cancer therapy:
- Cell Lines Tested : L1210 leukemia and P388 leukemia.
- Results : Significant inhibition of cell growth was observed at certain concentrations.
Case Studies
- Clinical Use in Surgery : A study involving patients undergoing abdominal surgery highlighted the efficacy of this compound in achieving adequate muscle relaxation with minimal side effects. Recovery times were comparable to other neuromuscular blockers used in similar settings .
- Research on Neuromuscular Blockade Reversal : Another study focused on the reversal of this compound-induced blockade using neostigmine. The results indicated a predictable recovery profile, reinforcing its clinical utility .
特性
CAS番号 |
36653-54-0 |
|---|---|
分子式 |
C28H24N6+2 |
分子量 |
444.5 g/mol |
IUPAC名 |
(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene |
InChI |
InChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+ |
InChIキー |
NJAGGYXZTILBMJ-QVIHXGFCSA-N |
SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
異性体SMILES |
CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
正規SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
関連するCAS |
49564-56-9 (dibromide) |
同義語 |
1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















